molecular formula C12H10Cl2N4O2 B14929368 4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B14929368
M. Wt: 313.14 g/mol
InChI Key: ZTUINCYSTLMYBG-UHFFFAOYSA-N
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Description

4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to an amino group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-methyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazole derivatives.

Scientific Research Applications

4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-DICHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a dichlorobenzoyl group with a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10Cl2N4O2

Molecular Weight

313.14 g/mol

IUPAC Name

4-[(2,4-dichlorobenzoyl)amino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10Cl2N4O2/c1-18-5-9(10(17-18)11(15)19)16-12(20)7-3-2-6(13)4-8(7)14/h2-5H,1H3,(H2,15,19)(H,16,20)

InChI Key

ZTUINCYSTLMYBG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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